N-(2,3-dichlorobenzyl)-beta-alanine
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Overview
Description
N-(2,3-dichlorobenzyl)-beta-alanine is a chemical compound that features a benzyl group substituted with two chlorine atoms at the 2 and 3 positions, attached to a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorobenzyl)-beta-alanine typically involves the reaction of 2,3-dichlorobenzyl chloride with beta-alanine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize optimized reaction conditions, including temperature control and the use of catalysts to accelerate the reaction rate.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorobenzyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2,3-dichlorobenzyl)-beta-alanine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorobenzyl)-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dichlorobenzyl)-4,5-dihydro-1H-imidazol-2-amine: Known for its antipain properties and modulation of α2-adrenergic receptors.
2,3-dichlorobenzyl alcohol: Used as an antiseptic with antibacterial and antiviral properties.
Uniqueness
N-(2,3-dichlorobenzyl)-beta-alanine is unique due to its specific structure, which combines the properties of the dichlorobenzyl group with the beta-alanine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11Cl2NO2 |
---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
3-[(2,3-dichlorophenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-3-1-2-7(10(8)12)6-13-5-4-9(14)15/h1-3,13H,4-6H2,(H,14,15) |
InChI Key |
PZNGWKAPHJHJEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNCCC(=O)O |
Origin of Product |
United States |
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